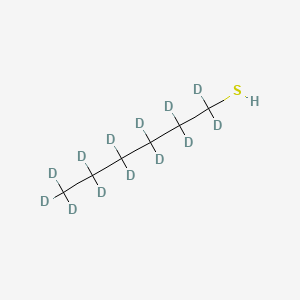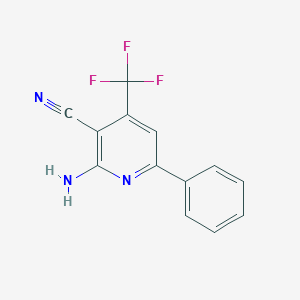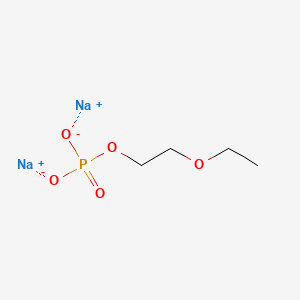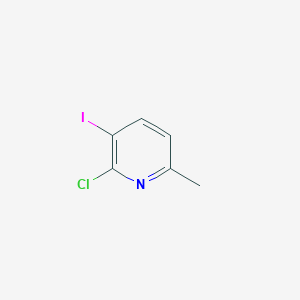![molecular formula C63H88CoN14O15P B13447351 cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide” is a complex organometallic compound It features a cobalt ion coordinated with a variety of organic ligands, including benzimidazole derivatives and corrin ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The benzimidazole derivative can be synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The corrin ring structure is typically synthesized through a series of organic reactions involving the condensation of pyrrole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the necessary ligands and assemble the final compound. This approach can be more efficient and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ion can change its oxidation state, participating in redox reactions.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt ion can lead to the formation of cobalt(IV) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to undergo redox reactions and coordinate with different ligands.
Biology: The compound’s structure is similar to that of vitamin B12, making it useful in studies related to enzyme function and vitamin B12 metabolism.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion serves as a central hub for these interactions, facilitating electron transfer and the formation of new chemical bonds. Molecular targets include cobalt-dependent enzymes and other metalloproteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin B12: Shares a similar corrin ring structure and cobalt ion coordination.
Cobalamin Derivatives: Various derivatives of vitamin B12 with different ligands.
Other Cobalt Complexes: Includes compounds like cobalt(III) acetylacetonate and cobalt(II) chloride.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting structural complexity
Propriétés
Formule moléculaire |
C63H88CoN14O15P |
|---|---|
Poids moléculaire |
1371.4 g/mol |
Nom IUPAC |
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O15P.CN.Co/c1-28-20-38-39(21-29(28)2)75(57(85)71-38)56-51(84)52(40(27-76)88-56)90-91(86,87)89-30(3)26-69-48(83)18-19-59(8)36(22-45(66)80)55-62(11)61(10,25-47(68)82)35(14-17-44(65)79)50(74-62)32(5)54-60(9,24-46(67)81)33(12-15-42(63)77)37(70-54)23-41-58(6,7)34(13-16-43(64)78)49(72-41)31(4)53(59)73-55;1-2;/h20-21,23,30,33-36,40,51-52,55-56,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86,87);;/q;-1;+3/p-2 |
Clé InChI |
FKCDDNHKQYISKX-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=O)N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


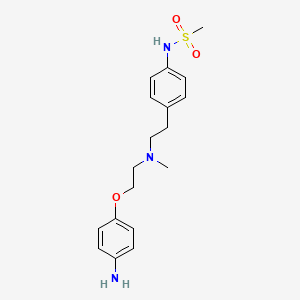
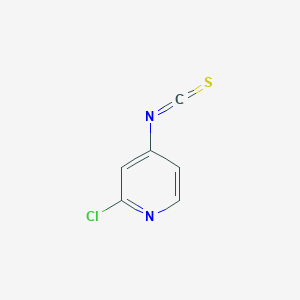

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
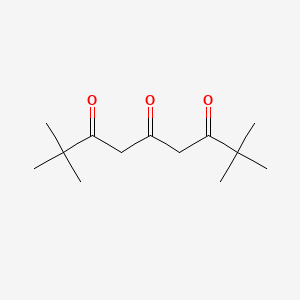
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
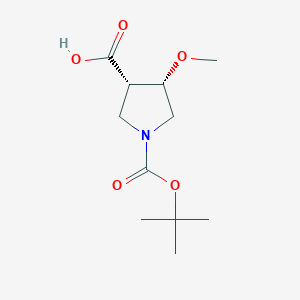
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
